3,4-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide, commonly known as DFN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFN belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity Studies
A series of new benzenesulfonamides, including compounds with substitutions similar to the structure of interest, has been synthesized and evaluated for their potential in inhibiting carbonic anhydrase (CA), which plays a crucial role in various physiological processes. These compounds have shown interesting cytotoxic activities, indicating their potential for further anti-tumor activity studies. Such sulfonamides strongly inhibited both human cytosolic isoforms hCA I and II, which are significant for exploring new therapeutic agents for cancer treatment (Gul et al., 2016).
Photodynamic Therapy Applications
Research into novel zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated these compounds' potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit high singlet oxygen quantum yields and appropriate photodegradation quantum yields, essential for effective Type II mechanisms in photodynamic cancer therapy (Pişkin et al., 2020).
Inhibition of Kynurenine 3-Hydroxylase
N-(4-phenylthiazol-2-yl)benzenesulfonamides, with structural similarities to the compound of interest, have been synthesized and identified as high-affinity inhibitors of kynurenine 3-hydroxylase. These inhibitors are significant for exploring the pathophysiological role of the kynurenine pathway after neuronal injury, offering insights into potential treatments for neurological conditions (Röver et al., 1997).
Synthesis and COX-2 Inhibition
Studies on the synthesis of benzenesulfonamide derivatives and their selective inhibition of cyclooxygenase-2 (COX-2) have led to the identification of compounds with significant therapeutic potential. The introduction of fluorine atoms has notably increased COX1/COX-2 selectivity, aiding in the development of potent, highly selective, and orally active COX-2 inhibitors for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Mecanismo De Acción
Target of Action
The primary target of 3,4-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is the Dual specificity mitogen-activated protein kinase kinase 1 . This kinase plays a crucial role in the MAP kinase signal transduction pathway, which is involved in many cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
It is known that the compound interacts with its target kinase, potentially altering its activity and disrupting the map kinase signal transduction pathway .
Biochemical Pathways
The compound affects the MAP kinase signal transduction pathway, which has downstream effects on cellular processes such as cell growth, differentiation, and programmed cell death . The disruption of this pathway can lead to various cellular responses, depending on the specific context and environment.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cellular context and the status of the MAP kinase signal transduction pathway. By interacting with the Dual specificity mitogen-activated protein kinase kinase 1, the compound can potentially influence cell growth, differentiation, and apoptosis .
Propiedades
IUPAC Name |
3,4-difluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO4S/c15-12-4-3-11(9-13(12)16)22(19,20)17-10-14(21-8-7-18)5-1-2-6-14/h3-4,9,17-18H,1-2,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQVYBAHIJWRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC(=C(C=C2)F)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.